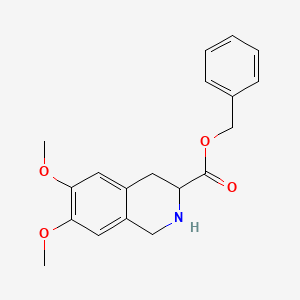

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Structural Characterization of Benzyl 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylate

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name is derived from its parent isoquinoline scaffold. Key structural features include:

- Tetrahydroisoquinoline core : A partially saturated bicyclic system with a six-membered ring fused to a five-membered ring.

- 6,7-Dimethoxy substituents : Methoxy groups at positions 6 and 7 of the isoquinoline ring.

- Benzyl ester functionality : A benzyl group esterified to the carboxylic acid at position 3.

The stereochemistry at C3 is critical. The compound exists as the (3S)-enantiomer, as indicated by its systematic name and chiral center analysis. The configuration is confirmed by synthetic routes involving stereoselective reactions, such as Bischler–Napieralski cyclizations with chiral auxiliaries.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography provides precise spatial arrangement data. For structurally related THIQ derivatives, the following features are observed:

The half-chair conformation minimizes steric strain between substituents. The benzyl ester group adopts an anti-periplanar arrangement relative to the THIQ nitrogen, optimizing π-conjugation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR : Key signals include:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (benzyl) | 7.2–7.4 | m | 5H |

| Aromatic (6,7-dimethoxy) | 6.5–6.8 | d | 2H |

| Methoxy (OCH₃) | 3.8–3.9 | s | 6H (2 OCH₃) |

| THIQ CH₂ (positions 1 and 2) | 2.8–3.0 | t | 4H |

| Ester OCH₂ (benzyl) | 4.9–5.1 | s | 2H |

¹³C NMR :

| Carbon Environment | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 170–172 |

| Aromatic (benzyl) | 125–135 |

| Aromatic (6,7-dimethoxy) | 150–155 |

| Methoxy (OCH₃) | 55–56 |

Data aligns with synthetic intermediates and derivatives.

Infrared (IR) Vibrational Mode Correlations

Critical IR bands and their assignments:

| Wavenumber (cm⁻¹) | Functional Group/Vibration | Intensity |

|---|---|---|

| 1700–1750 | C=O (ester) | Strong |

| 1590–1620 | Aromatic C=C (isoquinoline) | Medium |

| 2830–2930 | OCH₃ (C–O–C) | Strong |

| 1240–1280 | C–O (ester) | Strong |

The ester carbonyl stretch at ~1720 cm⁻¹ confirms the presence of the benzyl ester.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) MS data reveals:

| m/z | Fragment Ion Description |

|---|---|

| 327.4 | [M+H]⁺ (C₁₉H₂₁NO₄) |

| 277.3 | Loss of benzyl group (C₇H₇) |

| 179.1 | THIQ core with methoxy groups |

Fragmentation follows predictable cleavage at the ester linkage, yielding the benzyl cation and the carboxylic acid moiety.

Properties

IUPAC Name |

benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13/h3-7,9-10,16,20H,8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYMGLDEHRTSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516137 | |

| Record name | Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82586-59-2 | |

| Record name | Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, phenylmethyl ester, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with Benzyl Bromide

The most documented preparation method involves the nucleophilic substitution reaction of the methyl ester precursor with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Procedure Summary:

- Starting Material: (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

- Solvent: Acetonitrile.

- Base: Potassium carbonate (K₂CO₃).

- Alkylating Agent: Benzyl bromide.

- Reaction Conditions: The reaction mixture is stirred at ambient temperature initially, followed by refluxing for 3 hours.

- Workup: After completion (monitored by TLC using hexane/ethyl acetate 60:40), the solvent is evaporated, and the residue is extracted with ethyl acetate, washed with water, dried over anhydrous magnesium sulfate, and concentrated.

- Purification: The crude product is purified by column chromatography using hexane/ethyl acetate (60:40) as eluent.

- Yield: Approximately 90% yield of pure benzyl ester as a white solid.

- Melting point: 420 K.

- Optical rotation: [α]²⁰_D +3.03 (c 0.1, CHCl₃).

- IR, ¹H NMR, ¹³C NMR data confirm the structure and purity.

- Crystallographic data confirm the molecular structure and stereochemistry.

$$

\text{Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate} + \text{Benzyl bromide} \xrightarrow[\text{Reflux, 3 h}]{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate}

$$

This method is well-established and reproducible, providing high purity and yield. The reaction is straightforward and uses common reagents and solvents.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Benzylation with Benzyl Bromide | Method 2: Partial Hydrolysis of Trimethoxybenzyl Derivatives |

|---|---|---|

| Starting Material | Methyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 1-(Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline |

| Reagents | Benzyl bromide, K₂CO₃ | Mineral acids (HCl, HBr, H₂SO₄) |

| Solvent | Acetonitrile | Water, Acetic acid |

| Temperature | Ambient then reflux (~80 °C) | 30–120 °C depending on acid |

| Reaction Time | 3 hours | Several hours to days |

| Purification | Column chromatography | Recrystallization |

| Yield | ~90% | Variable, dependent on conditions |

| Product | This compound | Hydroxy/demethylated tetrahydroisoquinoline derivatives |

Research Findings and Notes

- The benzylation reaction is efficient and provides high yields with straightforward purification.

- The reaction is typically monitored by thin-layer chromatography (TLC) using hexane/ethyl acetate mixtures.

- The use of potassium carbonate as a base facilitates deprotonation of the carboxylate group, enhancing nucleophilicity for alkylation.

- The product’s stereochemistry is preserved, as confirmed by X-ray crystallography.

- Hydrolysis methods are mainly used for modifying methoxy groups on the aromatic ring, which can be precursors for further functionalization including benzylation.

- The crystallographic data of the benzyl ester confirm the molecular structure, purity, and provide detailed information on bond lengths and angles, which are essential for understanding reactivity and interaction in further synthetic applications.

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating pharmacologically active metabolites, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid , which exhibits anticancer activity via IL-6/JAK2/STAT3 pathway inhibition .

Conditions :

-

Acidic Hydrolysis : HCl in acetic acid or trifluoroacetic acid in methylene chloride .

-

Basic Hydrolysis : Aqueous NaOH with reflux.

Example :

Decarboxylation Reactions

The carboxylic acid derivative (post-hydrolysis) can undergo decarboxylation under thermal or catalytic conditions. This reaction is relevant in modifying the tetrahydroisoquinoline scaffold for further functionalization.

Key Pathway :

-

Thermal decarboxylation at elevated temperatures (e.g., 150–200°C) or via metal-catalyzed processes.

Nucleophilic Substitution at the Benzyl Position

The benzyl group can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents. For example, benzylation using benzyl bromide and K

CO

in acetonitrile yields derivatives with enhanced stereochemical complexity .

Synthetic Protocol :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | Reflux, 3 h | 2-Benzyl-substituted tetrahydroisoquinoline | 90% |

Catalytic Hydrogenation

The tetrahydroisoquinoline core can undergo hydrogenation to modify ring saturation or reduce specific functional groups. This reaction is typically catalyzed by Pd/C or Raney Ni under H

pressure .

Application :

-

Reduction of the benzyl group to a methylene bridge for structural diversification.

Oxidation and Functional Group Interconversion

Oxidation of the tetrahydroisoquinoline ring or methoxy groups can yield quinoline derivatives or demethylated products. For instance, oxidation with KMnO

or CrO

modifies electronic properties for targeted biological activity .

Notable Reaction :

Stereochemical Modifications

The chiral center at C3 allows for diastereoselective synthesis. For example, using (R)-phenylglycinol as a chiral auxiliary enables enantioselective Petasis reactions to form oxazinone intermediates .

Stereochemical Outcomes :

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess |

|---|---|---|

| (R)-phenylglycinol | Petasis reaction | >90% |

Cyclization Reactions

The compound participates in Pomeranz–Fritsch–Bobbitt cyclization to form polycyclic alkaloid frameworks. This method is pivotal for constructing the tetrahydroisoquinoline backbone .

Mechanism :

-

Formation of a chiral oxazinone intermediate.

-

Cyclization under acidic conditions to yield the tetrahydroisoquinoline core.

Scientific Research Applications

BDMTIC exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry:

2.1. Neuroprotective Effects

Research indicates that compounds related to BDMTIC may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Parkinson's disease. The inhibition of catechol-O-methyltransferase (COMT) by similar tetrahydroisoquinoline derivatives suggests potential applications in enhancing dopaminergic activity .

2.2. Antiviral Properties

BDMTIC has been evaluated for its antiviral activity, particularly as an inhibitor of the influenza virus polymerase acidic (PA) endonuclease domain. This mechanism is crucial for viral replication, positioning BDMTIC as a potential therapeutic agent against influenza .

2.3. Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance in bacteria. BDMTIC's structural features may contribute to similar antimicrobial properties .

Case Studies and Research Findings

Several studies have documented the effects and applications of BDMTIC and its derivatives:

3.1. In Vitro Studies

In vitro experiments have demonstrated that BDMTIC can inhibit specific enzymatic activities linked to disease progression in neurodegenerative disorders. For instance, its ability to inhibit COMT suggests a pathway for increasing dopamine levels in the brain .

3.2. Synthesis of Enantiomers

The synthesis of both enantiomers of related compounds has been achieved through diastereoselective methods, allowing for the exploration of their differing biological activities. The stereochemistry plays a significant role in the efficacy and safety profiles of these compounds .

Mechanism of Action

The mechanism of action of Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, modulation of neurotransmitter release, and alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The tetrahydroisoquinoline scaffold is highly modular, with variations in ester groups, substitution patterns, and stereochemistry significantly altering physicochemical and biological properties. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The benzyl ester exhibits higher logP (~3.5) compared to methyl (logP ~1.2) or carboxylic acid (logP ~0.5), enhancing membrane permeability .

- Thermal stability : Benzyl ester’s higher boiling point (473.3°C ) versus methyl ester (~250°C) reflects stronger van der Waals interactions due to the aromatic benzyl group .

Commercial and Regulatory Aspects

- Benzyl ester: Available from Sinolite Industrial Co., Ltd. (CAS: 82586-59-2) .

- tert-Butyl ester : Priced at $2405/g (tech grade), indicating high demand for chiral intermediates .

Key Research Findings

Stereoselectivity : (S)-configured derivatives (e.g., methyl ester S7) are prioritized in drug design due to enhanced receptor binding .

Structure-Activity Relationship (SAR): Ester groups: Benzyl esters improve bioavailability but may reduce metabolic stability compared to methyl/ethyl esters . N-substituents: Bulky groups (e.g., dipropylamino in compound 32) enhance orexin-1 receptor selectivity (IC₅₀ < 100 nM) .

Synthetic Challenges : Low yields in N-propyl derivatives (e.g., compound 31, 15% yield) highlight steric and electronic limitations in alkylation reactions .

Biological Activity

Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (referred to as M1) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C19H22ClNO

- Molecular Weight : 319.83 g/mol

- CAS Number : 81165-23-3

Synthesis Methods

Recent studies have reported various synthesis methods for M1, primarily focusing on diastereoselective approaches. A notable method involves the use of chiral auxiliaries and enzymatic resolution techniques to obtain high yields of the desired compound while maintaining stereochemical integrity .

Antiproliferative Effects

One of the most compelling aspects of M1 is its antiproliferative activity. A study demonstrated that M1 exhibited significant protective effects against hepatocellular carcinoma in rat models induced by diethylnitrosamine. The compound was shown to restore normal liver tissue architecture and improve biochemical markers associated with liver function .

Table 1: Summary of Antiproliferative Effects of M1

| Study | Model | Findings |

|---|---|---|

| Hepatocarcinogenic rats | Significant restoration of liver tissue; improved metabolic profiles | |

| In vitro assays | Inhibition of cancer cell proliferation; potential for anticancer therapy |

Antimicrobial Activity

M1 has also been evaluated for its antimicrobial properties. It has been shown to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This suggests that M1 could serve as a lead compound for developing new antimicrobial agents .

The mechanism underlying the biological activity of M1 appears to be multifaceted:

- Antioxidant Properties : M1 may exert protective effects through its antioxidant capabilities, reducing oxidative stress in cells.

- Metabolic Modulation : Proton nuclear magnetic resonance (NMR) studies indicate that M1 alters metabolic pathways in hepatocellular carcinoma models, suggesting a role in modulating cellular metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of M1:

- Hepatocellular Carcinoma : In a controlled study involving diethylnitrosamine-induced rats, M1 treatment led to a significant reduction in tumor size and improved liver function parameters.

- Antimicrobial Resistance : A laboratory study demonstrated that M1 effectively inhibited bacterial growth in strains expressing NDM-1, showcasing its potential as an alternative treatment for resistant infections.

Future Directions

The promising results from preliminary studies warrant further investigation into the pharmacological profiles and therapeutic applications of M1. Future research should focus on:

- Clinical Trials : To evaluate efficacy and safety in humans.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by M1.

- Formulation Development : To enhance bioavailability and therapeutic efficacy.

Q & A

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imine Formation | Benzaldehyde, MeOH/CH₂Cl₂, 1.5 h | ~90% |

| Cyclization | TFA, reflux, 3 h | 88% |

| Esterification | Benzyl chloride, base (e.g., K₂CO₃), DMF | Varies |

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, benzyl ester at C3). For the methyl analog, δ 3.70–3.79 ppm (methoxy) and δ 7.11–7.33 ppm (aromatic protons) were critical .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 327.37 for the methyl ester variant) .

- X-ray Crystallography : Monoclinic crystals (space group P2₁) reveal bond lengths (C–C: 1.52–1.54 Å) and dihedral angles (e.g., 94.5° for β in unit cell) .

Advanced: How are diastereomers resolved during synthesis?

Methodological Answer:

Diastereomers arise during cyclization due to stereochemical complexity at C1 and C3. Resolution involves:

Chromatographic Separation : Column chromatography (50:50 EtOAc/hexane) effectively isolates enantiomers, as demonstrated for a related organocatalyst .

Crystallographic Analysis : Recrystallization from ethyl acetate yields enantiopure crystals, confirmed via X-ray diffraction (e.g., S,S configuration at C1/C3) .

Chiral HPLC : Polarimetric detection ([α]₂₀ᴅ = +15.38°) validates enantiomeric excess .

Advanced: What conformational features are observed in its crystal structure?

Methodological Answer:

X-ray studies reveal:

- Half-Boat Conformation : The tetrahydroisoquinoline ring adopts a half-boat geometry (θ = 53.94°, φ = 335.3°) due to steric hindrance from the benzyl ester .

- Hydrogen-Bonding Network : Molecules form columns via N–H···O and C–H···O interactions (e.g., N1–H1N···O3, 2.89 Å; C1–H1···O3, 3.12 Å) .

- Packing Analysis : Layers parallel to the (101) plane stabilize the lattice via C19–H19B···O2 interactions (3.24 Å) .

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2₁ |

| a (Å) | 9.3841 |

| b (Å) | 6.3453 |

| c (Å) | 14.2048 |

| β (°) | 94.475 |

| V (ų) | 843.25 |

| Z | 2 |

Advanced: How is this compound applied in asymmetric catalysis?

Methodological Answer:

The tetrahydroisoquinoline scaffold acts as a chiral organocatalyst. For example:

- Diels-Alder Reactions : A methyl analog catalyzes cycloaddition between α,β-unsaturated aldehydes and cyclopentadiene, achieving high enantioselectivity (e.g., >90% ee) via H-bonding activation .

- Mechanistic Insight : The C3 ester group stabilizes transition states through π-π stacking, while methoxy groups enhance solubility in polar solvents .

Q. Catalytic Performance :

| Reaction | Substrate | Yield | ee |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene | 85% | 92% |

Advanced: How are computational tools used in refining its structure?

Methodological Answer:

- SHELX Suite : SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms, while SHELXE phases macromolecular data .

- OLEX2 : Integrates structure solution (via charge flipping) and visualization, critical for analyzing hydrogen-bonding networks .

- Mercury Software : Models Hirshfeld surfaces to quantify intermolecular interactions (e.g., H-bond contributions: 12–15% of total surface) .

Advanced: What contradictions exist in reported synthetic yields?

Methodological Answer:

Discrepancies arise from:

Reaction Scale : Milligram-scale syntheses report lower yields (70–80%) vs. gram-scale (85–90%) due to purification losses .

Acid Choice : TFA yields higher cyclization efficiency (88%) compared to HCl (75–80%), likely due to superior protonation of intermediates .

Solvent Effects : Anhydrous methanol improves esterification yields (86%) vs. aqueous mixtures (70%) by minimizing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.